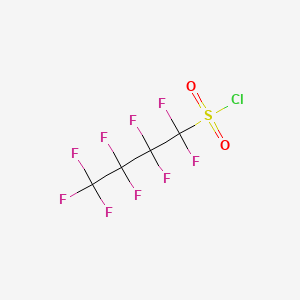

Nonafluoro-1-butanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292150. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF9O2S/c5-17(15,16)4(13,14)2(8,9)1(6,7)3(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCLLARAUQTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF9O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315129 | |

| Record name | Perfluoro-1-butanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2991-84-6 | |

| Record name | 2991-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluoro-1-butanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nonafluoro-1-butanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Powerful Fluorinated Building Block

Nonafluoro-1-butanesulfonyl chloride, also known as perfluoro-1-butanesulfonyl chloride, stands as a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique chemical architecture, characterized by a highly fluorinated butyl chain attached to a reactive sulfonyl chloride moiety, imparts a distinct set of properties that chemists can leverage to construct complex molecular frameworks and introduce the coveted perfluoroalkyl group. This guide offers an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and synthetic applications of this compound, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively and safely utilize this versatile compound.

Core Physicochemical and Safety Profile

This compound is a clear, colorless liquid at room temperature.[1][2] Its high degree of fluorination significantly influences its physical properties, such as its high density and distinct boiling point. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄ClF₉O₂S | [3] |

| Molecular Weight | 318.55 g/mol | [3] |

| Boiling Point | 100.5-103.5 °C | [2] |

| Density | 1.807 g/cm³ (predicted) | [2] |

| Flash Point | 20.1 °C | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Solubility | Soluble in most organic solvents. | [5] |

| CAS Number | 2991-84-6 | [3] |

Safety and Handling Precautions:

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[2][6] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[6]

Mandatory Personal Protective Equipment (PPE):

-

Faceshield and safety goggles[6]

-

Chemical-resistant gloves (e.g., nitrile or neoprene)[6]

-

Flame-retardant lab coat[6]

-

Appropriate respiratory protection, such as a respirator with a suitable filter cartridge[6]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents.[2] The container should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis of the sulfonyl chloride group.[5]

Spectral Characterization: Deciphering the Molecular Signature

While specific, publicly available spectra for this compound are limited, its spectral characteristics can be confidently predicted based on the well-established principles of NMR, IR, and mass spectrometry for analogous fluorinated and sulfonyl chloride-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: As a highly fluorinated molecule, ¹⁹F NMR spectroscopy is the most informative technique for its characterization.[7] The spectrum is expected to show distinct signals for the different fluorine environments within the nonafluorobutyl chain. Based on typical chemical shift ranges for perfluoroalkyl chains, the following approximate chemical shifts (relative to CFCl₃) are anticipated:[8][9]

-

-CF₃ group: around -81 ppm

-

-CF₂- group adjacent to CF₃: around -126 ppm

-

-CF₂- group: around -122 ppm

-

-CF₂- group adjacent to SO₂Cl: significantly downfield, likely in the range of -110 to -115 ppm due to the electron-withdrawing effect of the sulfonyl chloride group.

The coupling patterns (multiplicities) will provide further structural confirmation, with geminal and vicinal F-F couplings being prominent.[7]

¹³C NMR: The ¹³C NMR spectrum will be characterized by signals for the four carbon atoms of the perfluorobutyl chain. Due to the strong electronegativity of the attached fluorine atoms, these signals will appear in the downfield region of the spectrum, typically between 105 and 120 ppm.[10][11] The carbon atoms will exhibit complex splitting patterns due to one-bond and two-bond C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl chloride group and the C-F bonds.[4]

-

S=O asymmetric and symmetric stretching: Two strong bands are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[12]

-

C-F stretching: Very strong and broad absorptions are anticipated in the region of 1100-1300 cm⁻¹.[13]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 318 (for ³⁵Cl) and 320 (for ³⁷Cl) may be observed, though it might be weak due to the lability of the S-Cl bond.[14] The fragmentation pattern will be characterized by the loss of Cl (m/z 283) and SO₂ (m/z 219).[15] Further fragmentation of the perfluorobutyl cation will lead to a series of peaks corresponding to the loss of CF₂, CF₃, and other fluorinated fragments.[16]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for introducing the nonafluorobutanesulfonyl moiety onto nucleophiles.

Nucleophilic Substitution with Amines: Formation of Sulfonamides

One of the most important reactions of this compound is its reaction with primary and secondary amines to form highly stable N-substituted nonafluorobutanesulfonamides.[17] This reaction is a cornerstone in drug discovery, as the sulfonamide group is a key pharmacophore in many therapeutic agents.

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur, leading to a tetrahedral intermediate which then collapses with the expulsion of the chloride ion.[18] A base, such as pyridine or triethylamine, is typically added to neutralize the HCl generated during the reaction.[19]

References

- 1. rsc.org [rsc.org]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Page loading... [wap.guidechem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. compoundchem.com [compoundchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. rsc.org [rsc.org]

- 16. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 17. This compound | 2991-84-6 [amp.chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to Nonafluoro-1-butanesulfonyl Chloride: Applications and Methodologies

Abstract

Nonafluoro-1-butanesulfonyl chloride (Nf-Cl), also known as perfluoro-1-butanesulfonyl chloride, is a pivotal reagent in modern organic synthesis, prized for its ability to introduce the highly electronegative and sterically demanding nonafluorobutanesulfonyl (nonaflate) group. This guide provides an in-depth exploration of the primary applications of Nf-Cl, focusing on its role in the formation of exceptionally reactive nonaflate intermediates for cross-coupling reactions, its use in creating stable sulfonamides, and its function as a fluoro-tagging agent. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and present visual workflows to offer a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Introduction to this compound

This compound is an organosulfur compound characterized by a perfluorinated four-carbon chain attached to a sulfonyl chloride moiety.[1][2] This extensive fluorination is the source of its unique and powerful reactivity. The C4F9 group acts as a potent electron-withdrawing group, rendering the sulfur atom highly electrophilic and making the corresponding nonaflate anion (C4F9SO3-) an outstanding leaving group, often surpassing the widely used triflate group in reactivity.

Its primary utility lies in its function as a versatile building block in chemical synthesis.[2] It serves as a precursor for synthesizing fluorinated sulfonamides for agrochemical and pharmaceutical applications and for developing advanced fluoropolymers with enhanced chemical and thermal stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2991-84-6 | [1][3] |

| Molecular Formula | C4ClF9O2S | [1][3] |

| Molecular Weight | 318.55 g/mol | [1][3] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 100.5-103.5 °C | [2] |

| Density | ~1.807 g/cm³ | [1][2] |

| Key Hazard | Corrosive, Moisture Sensitive | [1][2][4] |

Core Applications in Synthetic Chemistry

The synthetic applications of Nf-Cl are driven by the exceptional properties of the nonaflate group it installs.

Synthesis of Nonaflates: Superb Leaving Groups for Catalysis

The most prominent application of this compound is the conversion of alcohols and phenols into nonafluorobutanesulfonates (nonaflates). This transformation is foundational for activating otherwise unreactive hydroxyl groups for subsequent reactions.

The rationale for this conversion lies in the stability of the resulting nonaflate anion. The nine electron-withdrawing fluorine atoms extensively delocalize the negative charge on the sulfonate, making it an exceptionally stable and weakly coordinating anion. This stability translates into a very low activation energy for its departure, making it a superior leaving group in nucleophilic substitution and elimination reactions.

These nonaflate derivatives, particularly vinyl and aryl nonaflates, are highly effective electrophiles in palladium-catalyzed cross-coupling reactions.[5][6] They often exhibit greater reactivity than their triflate or halide counterparts, enabling transformations that might otherwise be sluggish or fail entirely.[7][8]

Caption: General synthesis of nonaflates from alcohols/phenols.

Enabling Advanced Cross-Coupling Reactions

The true power of nonaflates is realized in their application as substrates for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings.[9] A significant advancement in this area is the development of one-pot procedures where the phenol is converted to the nonaflate in situ and immediately used in the subsequent coupling reaction without isolation.[9] This approach enhances step economy and overall yield, making it highly attractive for complex molecule synthesis in drug discovery.[9]

The causality for this enhanced reactivity stems from the ease of oxidative addition of the palladium(0) catalyst into the carbon-oxygen bond of the nonaflate, which is the rate-limiting step in many cross-coupling cycles. The excellent leaving group ability of the nonaflate facilitates this critical step.

Fluoro-tagging of Nucleophiles and Amine Protection

This compound is an effective reagent for the "fluoro-tagging" of nucleophilic compounds.[3] The introduction of the C4F9S- moiety can be used to:

-

Modify Physicochemical Properties: The highly lipophilic perfluoroalkyl chain can enhance a molecule's solubility in nonpolar solvents or improve its membrane permeability in a pharmaceutical context.

-

Serve as an Analytical Handle: The fluorine-rich tag can be used for detection purposes in specialized NMR or mass spectrometry analyses.

Furthermore, Nf-Cl reacts readily with primary and secondary amines to form highly stable N-nonafluorobutanesulfonamides (nonaflamides). This reaction can be used to protect amine functionalities during multi-step syntheses.[10] The resulting sulfonamide is exceptionally robust and stable to a wide range of reagents, including reducing agents and organometallics, offering an orthogonal protection strategy to more common groups like Boc.[10]

Experimental Protocols and Workflows

The following protocols are representative of the core applications of nonafluoro-sulfonyl reagents. They are designed as self-validating systems where reaction progress can be monitored by standard analytical techniques (TLC, LC-MS).

Protocol: Synthesis of an Alkenyl Nonaflate from a Ketone

This protocol describes the formation of an alkenyl nonaflate from a carbonyl compound, a key intermediate for subsequent cross-coupling. While this specific transformation often employs the more reactive Nonafluorobutanesulfonyl Fluoride (NfF), the principle of trapping an enolate with a nonafluoro-sulfonyl electrophile is central.[5][11]

Objective: To synthesize an alkenyl nonaflate by trapping a kinetically formed enolate.

Materials:

-

Cyclic Ketone (e.g., Cyclohexanone)

-

Phosphazene Base (e.g., P2-Et)

-

Nonafluorobutane-1-sulfonyl Fluoride (NfF) or this compound (Nf-Cl)

-

Anhydrous Solvent (e.g., Tetrahydrofuran, THF)

-

Quenching Solution (Saturated aq. NH4Cl)

-

Drying Agent (e.g., MgSO4)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add the cyclic ketone (1.0 eq.) to a flame-dried flask containing anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to favor the formation of the kinetic enolate, preventing isomerization to the more stable thermodynamic enolate.

-

Base Addition: Slowly add the phosphazene base (1.1 eq.) to the stirred solution. The use of a strong, non-nucleophilic base is essential for efficient deprotonation without side reactions.

-

Enolate Formation: Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Trapping: Add Nonafluorobutanesulfonyl Fluoride/Chloride (1.2 eq.) dropwise to the enolate solution. The electrophile traps the enolate, forming the C-O bond of the desired alkenyl nonaflate.

-

Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over MgSO4, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol: One-Pot Palladium-Catalyzed Suzuki-Miyaura Coupling of a Phenol

This protocol demonstrates the efficiency of using an in situ generated aryl nonaflate for direct C-C bond formation.[9]

Objective: To synthesize a biaryl compound from a phenol and a boronic acid in a single pot.

Materials:

-

Phenol derivative (1.0 eq.)

-

Arylboronic acid (1.5 eq.)

-

Nonafluorobutanesulfonyl Fluoride (NfF) or Chloride (Nf-Cl) (1.2 eq.)

-

Base (e.g., Cs2CO3, 3.0 eq.)

-

Palladium Catalyst (e.g., Pd2(dba)3, 2 mol%)

-

Ligand (e.g., SPhos or XPhos, 4 mol%)

-

Anhydrous Solvent (e.g., Toluene or Acetonitrile)

Procedure:

-

Nonaflation Step: To a flame-dried Schlenk flask under an inert atmosphere, add the phenol (1.0 eq.), base (e.g., Cs2CO3), and anhydrous solvent. Stir for 10 minutes. Add NfF or Nf-Cl (1.2 eq.) and stir at room temperature for 1 hour to form the aryl nonaflate in situ.

-

Coupling Step: To this mixture, add the arylboronic acid (1.5 eq.), the palladium catalyst, and the phosphine ligand. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting aryl nonaflate is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over a drying agent, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Caption: Workflow for a one-pot Suzuki-Miyaura cross-coupling.

Safety and Handling

This compound is a hazardous chemical that requires strict handling protocols.[1]

-

Corrosivity: It is classified as corrosive and causes severe skin burns and eye damage.[1][4] Accidental contact requires immediate and thorough rinsing with water.

-

Moisture Sensitivity: The compound reacts with moisture, including humidity in the air, to release corrosive hydrogen chloride gas.[2] It must be handled under an inert atmosphere and stored in a tightly sealed container in a dry environment, often refrigerated.[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a face shield, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated chemical fume hood.

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4]

-

Inhalation: Move the person to fresh air.[4]

-

In all cases of exposure, seek immediate medical attention. [4]

Conclusion

This compound is a powerful and enabling reagent for modern organic chemistry. Its primary role as a precursor to nonaflates provides chemists with a tool to activate hydroxyl groups, facilitating challenging cross-coupling reactions that are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to perform these transformations in efficient one-pot procedures underscores its value in contemporary process development. When handled with the appropriate safety precautions, Nf-Cl offers a reliable and often superior alternative to other activating agents, opening new pathways for molecular construction.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 2991-84-6 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Cross-coupling reactions of alkenylsilanols with fluoroalkylsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]

- 10. Nonafluoromesitylenesulfonyl chloride - Enamine [enamine.net]

- 11. scilit.com [scilit.com]

An In-Depth Technical Guide to Perfluoro-1-butanesulfonyl Chloride: Structure, Synthesis, and Applications in Modern Chemistry

Introduction: Unveiling a Powerful Fluorinated Building Block

Perfluoro-1-butanesulfonyl chloride, also known as nonafluoro-1-butanesulfonyl chloride, is a pivotal reagent in the synthesis of complex fluorinated molecules. Its unique structure, combining a highly electronegative perfluorobutyl chain with a reactive sulfonyl chloride moiety, imparts exceptional properties to its derivatives. This guide provides an in-depth exploration of its chemical structure, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established chemical principles and aim to elucidate the causality behind its versatile applications.

Core Molecular Attributes: Structure and Physicochemical Properties

A thorough understanding of the fundamental characteristics of perfluoro-1-butanesulfonyl chloride is essential for its effective utilization.

Chemical Structure and Formula

Perfluoro-1-butanesulfonyl chloride is characterized by a four-carbon chain where all hydrogen atoms have been substituted by fluorine, attached to a sulfonyl chloride group.

The structure of this molecule is depicted in the following diagram:

Caption: Structure of Perfluoro-1-butanesulfonyl Chloride.

Physicochemical Properties

The extensive fluorination of the butyl chain dramatically influences the physical and chemical properties of the molecule. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 318.55 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 100.5-103.5 °C | [5] |

| Density | ~1.807 g/cm³ (predicted) | [5] |

| Solubility | Soluble in most organic solvents. | |

| Moisture Sensitivity | Highly sensitive to moisture. | [5] |

The strong electron-withdrawing nature of the nine fluorine atoms makes the sulfonyl group highly electrophilic and susceptible to nucleophilic attack. Its high density is also a direct consequence of the heavy fluorine atoms. Crucially, its moisture sensitivity necessitates handling under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.

Synthesis of Perfluoro-1-butanesulfonyl Chloride

The synthesis of perfluoro-1-butanesulfonyl chloride is not as widely documented as its non-fluorinated counterpart. However, a plausible and effective method involves the conversion of a perfluorobutanesulfonate salt, such as potassium nonafluorobutanesulfonate, using a strong chlorinating agent. Electrochemical fluorination is another key industrial method for producing perfluoroalkylsulfonyl halides.

General Synthetic Approach from Perfluorobutanesulfonate Salts

A common strategy for the preparation of sulfonyl chlorides is the reaction of the corresponding sulfonic acid or its salt with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This approach is adaptable for the synthesis of perfluoro-1-butanesulfonyl chloride from the readily available potassium nonafluorobutanesulfonate.

Caption: Synthetic overview for Perfluoro-1-butanesulfonyl Chloride.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol based on established methods for sulfonyl chloride synthesis. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium nonafluorobutanesulfonate (1.0 eq).

-

Addition of Chlorinating Agent: Carefully add phosphorus pentachloride (1.1 eq) or thionyl chloride (excess) to the flask. If using thionyl chloride, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is gently heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by the cessation of gas evolution (in the case of SOCl₂) or by techniques such as ¹⁹F NMR.

-

Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride can be removed by distillation. The crude product is then carefully poured onto crushed ice to hydrolyze any remaining phosphorus oxychloride. The organic layer is separated, washed with cold water and brine, dried over anhydrous magnesium sulfate, and purified by fractional distillation under reduced pressure to yield perfluoro-1-butanesulfonyl chloride.

Electrochemical Fluorination (ECF)

On an industrial scale, electrochemical fluorination is a primary method for producing perfluoroalkylsulfonyl halides.[7] This process, often referred to as the Simons process, involves the electrolysis of a suitable organic substrate (e.g., butanesulfonyl chloride) in anhydrous hydrogen fluoride. While this method is powerful, it often results in a mixture of products and requires specialized equipment.

Reactivity and Mechanistic Insights

The reactivity of perfluoro-1-butanesulfonyl chloride is dominated by the highly electrophilic nature of the sulfur atom, which is further enhanced by the strong inductive effect of the perfluorobutyl group. This makes it an excellent substrate for nucleophilic substitution reactions.

Reaction with Nucleophiles: A General Mechanism

Perfluoro-1-butanesulfonyl chloride readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. The general mechanism involves the nucleophilic attack on the sulfur atom, followed by the departure of the chloride leaving group.

Caption: General reaction mechanism with nucleophiles.

-

Expertise & Experience Insight: The perfluorobutyl group, being a stronger electron-withdrawing group than a non-fluorinated alkyl group, makes the sulfur atom of perfluoro-1-butanesulfonyl chloride significantly more electrophilic. This enhanced reactivity allows for reactions to proceed under milder conditions and often with higher yields compared to their non-fluorinated analogs.

Formation of Nonafluorobutanesulfonamides

The reaction with primary and secondary amines is particularly important in medicinal chemistry, leading to the formation of stable sulfonamides. This reaction is analogous to the well-known Hinsberg test for amines.

Experimental Protocol: Synthesis of a Nonafluorobutanesulfonamide

-

Dissolution: Dissolve the amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution and cool the mixture in an ice bath.

-

Reagent Addition: Slowly add a solution of perfluoro-1-butanesulfonyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure nonafluorobutanesulfonamide.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. The nonafluorobutanesulfonyl group offers several advantages in this context.

Modulation of Physicochemical Properties

-

Lipophilicity: The perfluorobutyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the perfluorobutyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug.

-

pKa Modulation: The strong electron-withdrawing nature of the nonafluorobutanesulfonyl group can significantly lower the pKa of an adjacent acidic proton, such as in a sulfonamide N-H bond. This can influence the drug's solubility and its ability to interact with biological targets.

The Nonaflate Group as a Superior Leaving Group

While this guide focuses on the sulfonyl chloride, it is important to note that the corresponding sulfonate esters, known as nonaflates, are excellent leaving groups in cross-coupling reactions. They are often more stable and reactive than their triflate counterparts, making them valuable in the synthesis of complex pharmaceutical intermediates.[9]

Potential as a Bioisostere

The bulky and lipophilic nature of the perfluorobutyl group allows it to serve as a bioisostere for other groups, such as a t-butyl group or an adamantyl group, in drug design. This substitution can be used to probe the steric and electronic requirements of a biological target.

Spectroscopic Characterization

| Spectroscopic Technique | Predicted/Expected Characteristics |

| ¹⁹F NMR | Multiple signals are expected in the range of -80 to -130 ppm relative to CFCl₃. The CF₃ group would appear as a triplet, the CF₂ group adjacent to the sulfonyl group would be the most downfield, and the other two CF₂ groups would have distinct chemical shifts. |

| ¹³C NMR | All four carbon atoms of the perfluorobutyl chain would appear as complex multiplets due to C-F coupling. The carbon attached to the sulfonyl group would be the most deshielded. |

| IR Spectroscopy | Strong absorption bands are expected for the S=O stretching vibrations of the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1160-1200 cm⁻¹. Strong C-F stretching bands would also be prominent in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum would likely show the molecular ion peak (m/z 318 for ³⁵Cl) and a characteristic isotopic pattern for the presence of chlorine. Fragmentation would likely involve the loss of Cl, SO₂, and cleavage of the perfluorobutyl chain. |

-

Trustworthiness Note: The spectroscopic data presented here are predictive. For unambiguous characterization, experimental data should be acquired and analyzed.

Handling and Safety Considerations

Perfluoro-1-butanesulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if inhaled or swallowed. Upon contact with moisture, it hydrolyzes to release corrosive hydrogen chloride gas.[3][5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture. It should be stored under an inert atmosphere, such as nitrogen or argon.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

Perfluoro-1-butanesulfonyl chloride is a highly valuable and versatile reagent for the introduction of the nonafluorobutanesulfonyl moiety into organic molecules. Its enhanced reactivity and the unique properties it imparts to its derivatives make it a powerful tool for chemists, particularly in the field of drug discovery and materials science. By understanding its structure, synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to create novel and functional molecules.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 2991-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl Nonaflate: A New and Practical Trifluoromethoxylating Reagent and its Application to the Regio- and Stereoselective Synthesis of Trifluoromethoxylated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

Nonafluorobutanesulfonyl chloride CAS number 2991-84-6

An In-Depth Technical Guide to Nonafluorobutanesulfonyl Chloride (CAS 2991-84-6) for Advanced Scientific Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Nonafluorobutanesulfonyl chloride (NFBSC). Moving beyond a simple recitation of properties, we delve into the mechanistic principles that govern its reactivity, its versatile applications in modern synthesis, and the critical protocols for its safe and effective use. The structure of this document is designed to logically guide the user from fundamental understanding to practical application, reflecting an approach rooted in field-proven experience.

Core Chemical Identity and Physicochemical Profile

Nonafluorobutanesulfonyl chloride, also known as perfluoro-1-butanesulfonyl chloride, is a highly fluorinated organic compound with the chemical formula C₄ClF₉O₂S.[1][2] The presence of the perfluorobutyl chain (CF₃(CF₂)₃-) imparts unique and powerful characteristics to the molecule, primarily driven by its immense electron-withdrawing nature. This property is central to understanding its utility in synthetic chemistry.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 2991-84-6 | [1][3][4][5] |

| Molecular Formula | C₄ClF₉O₂S | [1][2][3] |

| Molecular Weight | 318.55 g/mol | [1][2][4] |

| Appearance | Clear, colorless liquid | [6][7][8] |

| Density | ~1.807 g/cm³ | [6][8] |

| Boiling Point | 100.5 - 109.6 °C at 760 mmHg | [5][6][8] |

| Refractive Index | 1.3260 - 1.3300 @ 20°C | [7] |

| Sensitivity | Moisture Sensitive | [2][8] |

The Engine of Reactivity: Mechanistic Insights

The primary utility of Nonafluorobutanesulfonyl chloride stems from its function as a potent electrophile. The sulfonyl chloride (-SO₂Cl) group is an excellent leaving group in its own right, but its reactivity is dramatically amplified by the attached nonafluorobutyl chain.

Causality of Enhanced Electrophilicity: The nine fluorine atoms exert a powerful negative inductive effect (-I), withdrawing electron density along the carbon chain to the sulfur atom. This polarization makes the sulfur atom highly electron-deficient and, therefore, exceptionally susceptible to attack by a wide range of nucleophiles. This mechanism is the cornerstone of its synthetic applications.

References

- 1. 氯化壬氟丁基磺酰 ≥98.0% ((GC)) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Nonafluorobutanesulfonyl chloride, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. fishersci.fi [fishersci.fi]

- 4. scbt.com [scbt.com]

- 5. CAS 2991-84-6 | 6162-6-04 | MDL MFCD03412262 | Nonafluorobutanesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 6. nbinno.com [nbinno.com]

- 7. Nonafluorobutanesulfonyl chloride, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 8. NONAFLUORO-1-BUTANESULFONYL CHLORIDE | 2991-84-6 [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of Nonafluoro-1-butanesulfonyl Chloride

Introduction

Nonafluoro-1-butanesulfonyl chloride, also known as perfluoro-1-butanesulfonyl chloride, is a pivotal reagent in modern organic and medicinal chemistry.[1][2] Its highly fluorinated backbone and reactive sulfonyl chloride moiety make it an essential building block for introducing the nonafluorobutylsulfonyl (nonaflate) group into molecules. This technical guide offers an in-depth exploration of the core physical properties of this compound, providing researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for its effective and safe utilization. The insights herein are synthesized from established chemical data and field-proven laboratory practices.

Core Physicochemical Characteristics

The fundamental identity and key physical constants of this compound are foundational to its application. These properties dictate the appropriate conditions for storage, handling, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 2991-84-6 | [1] |

| Molecular Formula | C₄ClF₉O₂S | [1] |

| Molecular Weight | 318.55 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3][4] |

| Density | 1.807 g/cm³ | [5][6] |

| Boiling Point | 100.5–109.6 °C at 760 mmHg | [5][6] |

| Refractive Index | 1.3260–1.3300 at 20 °C | [3][4] |

| Flash Point | Discrepant Data: 20.1 °C or Not Applicable | [5] |

| Melting Point | Data not available; presumed to be very low |

In-Depth Analysis of Properties

-

Density: With a density of approximately 1.807 g/cm³, this compound is significantly denser than water.[5][6] This high density is characteristic of perfluorinated organic compounds and is a critical consideration for phase separations in biphasic reaction systems.

-

Boiling Point: The reported boiling point ranges between 100.5 °C and 109.6 °C at atmospheric pressure.[5][6] This relatively high boiling point for its molecular size reflects strong intermolecular forces. It allows for reactions to be conducted at elevated temperatures with minimal loss of the reagent, though vacuum distillation is a viable purification method.

-

Refractive Index: The refractive index is a sensitive measure of purity, typically falling within the narrow range of 1.3260 to 1.3300 at 20 °C.[3][4] This low value is a direct consequence of the high fluorine content and can be used as a rapid, non-destructive method for quality control.

-

Melting Point: While an exact melting point is not documented in readily available literature, the structurally related nonafluorobutanesulfonyl fluoride possesses an extremely low melting point of less than -110 °C.[7] By chemical analogy, it is expertly inferred that this compound is also a liquid at all practical laboratory temperatures.

-

Flash Point: There is a notable discrepancy in reported flash points. One source indicates 20.1 °C, while major suppliers state it is "not applicable".[5] The latter is more likely representative under standard test conditions. The high degree of fluorination significantly reduces flammability, and its corrosive nature can interfere with standard flash point apparatus. From a practical standpoint, while not highly flammable, it should be kept away from open flames due to its reactivity and the hazardous nature of its potential decomposition products.

-

Solubility and Moisture Sensitivity: As a perfluorinated compound, it is immiscible with water. In fact, it reacts with water and other protic solvents. The non-fluorinated analog, 1-butanesulfonyl chloride, is known to decompose in water.[8][9] This hydrolytic instability is a defining characteristic. It is soluble in common aprotic organic solvents, such as ethers and chlorinated hydrocarbons. Its pronounced moisture sensitivity mandates stringent anhydrous handling and storage conditions to maintain its chemical integrity.[10][11]

Spectroscopic Profile: Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful analytical tool for this molecule due to the presence of nine fluorine atoms in three distinct chemical environments.[12][13] The spectrum is expected to show three main signals corresponding to the CF₃, and the two inequivalent CF₂ groups.

-

Expected Chemical Shifts (Relative to CFCl₃):

-

-CF₃ group: Typically appears in the range of -80 to -85 ppm.

-

-CF₂- group adjacent to CF₃: Expected around -120 to -126 ppm.

-

-CF₂- group adjacent to SO₂Cl: This group is the most deshielded due to the electron-withdrawing sulfonyl chloride moiety and is expected to appear further downfield, around -110 to -115 ppm.

-

The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals, making it an excellent technique for assessing purity.[14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups. The spectrum will be dominated by intense absorptions characteristic of C-F and S=O bonds.

-

Characteristic Absorption Bands:

-

S=O Asymmetric & Symmetric Stretching: Strong, sharp peaks are expected in the regions of 1340-1370 cm⁻¹ and 1150-1190 cm⁻¹, respectively. These are diagnostic for the sulfonyl chloride group.[16]

-

C-F Stretching: A series of very strong, broad absorption bands are expected between 1000 cm⁻¹ and 1400 cm⁻¹, which often dominate the fingerprint region of the spectrum.[16] A product specification sheet from a major supplier confirms that the FTIR spectrum is a standard method for identification.[3][4]

-

Mass Spectrometry (MS)

Mass spectrometry reveals the molecular weight and provides structural information through fragmentation patterns. Under electron ionization (EI), the molecular ion may be observed, but fragmentation is typically extensive.

-

Expected Fragmentation:

-

Loss of chlorine (-Cl) to give the [M-35]⁺ fragment.

-

Cleavage of the C-S bond, yielding the nonafluorobutyl cation [C₄F₉]⁺ (m/z = 219).

-

Further fragmentation of the perfluoroalkyl chain is common in mass spectrometry of perfluorinated compounds.[17]

-

Safety, Handling, and Storage: A Self-Validating System

The high reactivity of this compound necessitates a rigorous and self-validating approach to its handling and storage. Its primary hazards are corrosivity and extreme moisture sensitivity.

-

GHS Classification: The compound is classified as corrosive. The primary hazard statement is H314: Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

Chemical-resistant gloves (e.g., butyl rubber or Viton®).

-

Chemical splash goggles and a full-face shield.

-

A chemical-resistant apron or lab coat.

-

All operations should be conducted within a certified chemical fume hood to avoid inhalation of corrosive vapors.[18]

-

-

Handling: Due to its moisture sensitivity, all transfers must be performed under an inert atmosphere (e.g., dry nitrogen or argon).[10][11] Use of oven-dried glassware and gas-tight syringes is essential. Accidental contact with water will lead to vigorous reaction, liberating corrosive hydrogen chloride (HCl) gas.

-

Storage: The reagent must be stored in a tightly sealed container, preferably under an inert atmosphere.[10] Recommended storage is in a cool, dry, and well-ventilated area designated for corrosive materials, typically at 2-8 °C.[6]

Caption: Logical workflow for the safe storage and handling of this compound.

Experimental Protocols for Property Determination

The following protocols describe standard methodologies for verifying the physical properties of this compound, adapted to address its specific hazards.

Protocol 1: Boiling Point Determination (Micro-Scale)

-

Causality: A micro-scale method is chosen to minimize waste and reduce the risk associated with heating a corrosive substance. The principle relies on matching the vapor pressure of the liquid with the external pressure.

-

Methodology:

-

Place approximately 0.5 mL of the compound into a small, dry test tube.

-

Invert a sealed-end capillary tube and place it, open-end down, into the liquid.

-

Attach the test tube to a thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) within a fume hood.

-

Heat the bath gently. A stream of bubbles will emerge from the capillary as trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the liquid's vapor is now escaping.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. At this moment, the external pressure equals the vapor pressure of the liquid.

-

Caption: Experimental workflow for micro-scale boiling point determination.

Protocol 2: Density Determination

-

Causality: Using a digital density meter or a pycnometer provides high accuracy. Given the corrosive nature, a digital meter is preferred as it requires a small sample volume and minimizes handling.

-

Methodology (Using a Pycnometer):

-

Thoroughly clean and dry a pycnometer of known volume (e.g., 1 mL or 5 mL).

-

Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Working in a fume hood, carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Equilibrate the filled pycnometer to a constant temperature (e.g., 20.0 °C) in a water bath.

-

Carefully dry the outside of the pycnometer and weigh it (m₂).

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Conclusion

This compound is a specialty chemical defined by a unique set of physical properties: high density, moderate boiling point, low refractive index, and, most critically, high reactivity towards moisture. A comprehensive understanding of these characteristics, supported by spectroscopic data and validated handling protocols, is not merely academic but essential for ensuring the safety, accuracy, and reproducibility of the advanced chemical syntheses in which this valuable reagent is employed.

References

- 1. scbt.com [scbt.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2991-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. Buy 1-Butanesulfonyl chloride | 2386-60-9 [smolecule.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 11. fishersci.com [fishersci.com]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. instanano.com [instanano.com]

- 17. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Nonafluoro-1-butanesulfonyl Chloride: Properties, Reactivity, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unique Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated compounds. Within the arsenal of fluorinating reagents, Nonafluoro-1-butanesulfonyl chloride (Nf-Cl) has emerged as a powerful and versatile building block for the introduction of the nonafluorobutanesulfonyl (nonaflate) moiety. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, with a focus on empowering researchers to leverage its full potential.

Core Properties of this compound

This compound, also known as perfluoro-1-butanesulfonyl chloride, is a halosulfonate compound with the chemical formula C4ClF9O2S.[1] Its molecular weight is 318.55 g/mol .[1] This reagent is a clear, colorless liquid that is sensitive to moisture and should be stored under nitrogen in a cool, dry place.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 318.55 g/mol | [1] |

| Chemical Formula | C4ClF9O2S | [1] |

| CAS Number | 2991-84-6 | [1] |

| Boiling Point | 100.5-103.5 °C | [1][2] |

| Density | ~1.807 g/cm³ | [1][2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Synonyms | Perfluoro-1-butanesulfonyl chloride, Nonafluorobutanesulfonyl chloride | [1][3] |

The Chemistry of the Nonaflate Group: Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom, which is rendered highly electron-deficient by the nine electron-withdrawing fluorine atoms and the two oxygen atoms. This makes it a prime target for nucleophilic attack.

Reaction with Nucleophiles: A Gateway to Nonaflated Molecules

The primary utility of this compound lies in its reaction with a wide range of nucleophiles to introduce the robust and highly lipophilic nonafluorobutanesulfonyl (C4F9SO2-) group.[4]

General Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The nucleophile attacks the electrophilic sulfur, leading to the formation of a transient pentacoordinate intermediate. The chloride ion, being an excellent leaving group, is subsequently displaced, yielding the corresponding nonaflated product.

Caption: General mechanism of nucleophilic substitution on this compound.

2.1.1. Formation of Nonafluorobutanesulfonamides:

The reaction with primary and secondary amines readily affords nonafluorobutanesulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Procedure for the Synthesis of Nonafluorobutanesulfonamides

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of this compound: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M hydrochloric acid, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

2.1.2. Formation of Nonafluorobutanesulfonate Esters:

Phenols and alcohols react with this compound to form the corresponding nonafluorobutanesulfonate esters. Similar to the reaction with amines, a base is required to scavenge the HCl produced.

Experimental Protocol: General Procedure for the Synthesis of Nonafluorobutanesulfonate Esters from Phenols

-

Reaction Setup: To a solution of the phenol (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dichloromethane at 0 °C, add this compound (1.2 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired nonafluorobutanesulfonate ester.

Applications in Drug Development and Chemical Biology

The introduction of the nonafluorobutanesulfonyl group can significantly modulate the biological activity and pharmacokinetic properties of a molecule. This has led to its increasing use in drug discovery and chemical biology.

Enhancing Drug Potency and Metabolic Stability

The highly lipophilic and metabolically stable C4F9SO2- group can enhance the binding of a drug candidate to its target protein and protect it from enzymatic degradation, thereby prolonging its half-life in the body.

Fluoro-tagging for Analytical and Imaging Applications

This compound serves as a reagent for "fluoro-tagging" of nucleophiles.[5][6][7] The nine fluorine atoms provide a unique signature that can be readily detected by ¹⁹F NMR spectroscopy, making it a valuable tool for quantitative analysis and imaging studies.[8][9]

Bioconjugation and Proteomics

The reactivity of this compound towards amine and thiol groups on proteins makes it a potential tool for bioconjugation.[10] This allows for the labeling of proteins for proteomics studies, enabling the identification and quantification of proteins in complex biological samples.[11][12][13] The nonaflate tag can be used in conjunction with mass spectrometry-based techniques for targeted protein analysis.

References

- 1. This compound CAS#: 2991-84-6 [amp.chemicalbook.com]

- 2. 2991-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Proteomic analysis of high NaCl-induced changes in abundance of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteomic analysis of human epithelial lining fluid by microfluidics-based nanoLC-MS/MS: a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MS1 ion current-based quantitative proteomics: A promising solution for reliable analysis of large biological cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]

Nonafluoro-1-butanesulfonyl chloride stability and reactivity

An In-Depth Technical Guide to the Stability and Reactivity of Nonafluoro-1-butanesulfonyl Chloride

Introduction: The Power of the Nonafluorobutyl Group

This compound (NfCl), also known as Perfluoro-1-butanesulfonyl chloride, is a pivotal reagent in modern organic synthesis, particularly within the realms of pharmaceutical and materials science.[1][2] Its significance stems from the unique properties imparted by the bulky and highly electron-withdrawing nonafluorobutyl (nonaflate) group. This guide, intended for researchers, scientists, and drug development professionals, offers a deep dive into the core principles governing the stability and reactivity of this versatile chemical building block.[1] Understanding these fundamentals is crucial for its effective and safe application in the synthesis of novel chemical entities.

The primary utility of NfCl lies in its ability to introduce the C₄F₉SO₂- moiety into organic molecules. This functionalization can profoundly alter a molecule's physical, chemical, and biological properties, including its solubility, metabolic stability, and binding affinity, making it an invaluable tool in drug discovery.[3]

Physicochemical Properties and Chemical Stability

This compound is a clear, colorless liquid under standard conditions.[4] Its high density and moisture-sensitive nature are critical considerations for its handling and storage.[2][5]

| Property | Value | Source(s) |

| CAS Number | 2991-84-6 | [6][7][8] |

| Molecular Formula | C₄ClF₉O₂S | [6][7][9] |

| Molecular Weight | 318.55 g/mol | [6][7][9] |

| Boiling Point | 100.5-103.5 °C | [2][4] |

| Density (Predicted) | 1.807 g/cm³ | [2][4] |

| Appearance | Clear, colorless liquid | [4] |

Core Stability Considerations

The stability of NfCl is a critical factor that dictates its storage and handling procedures. While stable under recommended storage conditions, its reactivity profile is dominated by its sensitivity to certain environmental factors.[6]

-

Moisture Sensitivity and Hydrolysis: NfCl is highly sensitive to moisture.[2][5] In the presence of water, it undergoes rapid hydrolysis to form nonafluorobutanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[10] This necessitates that all handling and reactions are performed under strictly anhydrous conditions, often under an inert atmosphere such as nitrogen or argon.[11]

-

Thermal Stability: While specific decomposition temperatures are not extensively detailed, sulfonyl chlorides, in general, can decompose upon heating to release irritating and toxic gases, including sulfur oxides and hydrogen chloride.[11] It is recommended to avoid excessive heating. Studies on related perfluorinated compounds show that thermal decomposition can lead to the formation of various fluorinated byproducts.[12]

-

Incompatible Materials: NfCl should be stored away from strong oxidizing agents and strong bases, as these can promote vigorous or uncontrolled reactions.[6][11]

The Electrophilic Nature and Reactivity of NfCl

The reactivity of this compound is governed by the highly electrophilic nature of the sulfur atom. This electrophilicity is a direct consequence of the strong inductive electron-withdrawing effect of the nine fluorine atoms in the perfluorobutyl chain, as well as the two sulfonyl oxygen atoms. This electronic pull makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles, with the chloride ion serving as an excellent leaving group.

Diagram: General Nucleophilic Substitution Mechanism

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 2991-84-6 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2991-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound = 98 2991-84-6 [sigmaaldrich.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. scbt.com [scbt.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Nonafluoro-1-butanesulfonyl Chloride for Advanced Research Applications

This guide provides an in-depth analysis of the safety protocols and handling precautions for Nonafluoro-1-butanesulfonyl chloride (NfBSCl). Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets (SDS) to offer a deeper understanding of the material's reactive nature and the rationale behind critical safety procedures. By integrating technical knowledge with practical, field-proven insights, this guide aims to foster a proactive safety culture in the laboratory.

Understanding the Inherent Risks of this compound

This compound (CAS No. 2991-84-6) is a highly reactive, fluorinated sulfonyl chloride.[1][2][3][4] Its utility as a reagent for introducing the nonafluorobutanesulfonyl group into molecules makes it valuable in pharmaceutical and materials science research.[1] However, its reactivity is also the source of its significant hazards.

The primary hazards associated with NfBSCl are its corrosivity and its violent reaction with nucleophiles, particularly water.[1] The molecule's electrophilic sulfur atom is highly susceptible to nucleophilic attack, leading to the substitution of the chloride.

Mechanism of Hydrolysis:

The reaction with water is highly exothermic and produces two corrosive byproducts: nonafluoro-1-butanesulfonic acid and hydrochloric acid (HCl).[5] This reaction can rapidly generate fumes and heat, posing a significant risk of chemical burns and respiratory tract irritation.[5]

-

Step 1: Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[6][7][8][9]

-

Step 2: Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.[7][8]

-

Step 3: Elimination of the Leaving Group: The chloride ion, a good leaving group, is expelled.

-

Step 4: Deprotonation: A proton is transferred to another water molecule, yielding the sulfonic acid and a hydronium ion (which in the presence of chloride forms hydrochloric acid).

Understanding this mechanism is crucial as it underscores the importance of stringent moisture control during handling and storage.

Hazard Summary Table

| Hazard Classification | Description | GHS H-Statement |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | H314 |

| Acute Toxicity, Oral | Harmful if swallowed. | H302 |

| Corrosive to Metals | May be corrosive to metals. | H290 |

Personal Protective Equipment (PPE): A Self-Validating System of Defense

The selection of appropriate PPE is the first line of defense against exposure to NfBSCl. A comprehensive PPE strategy should be based on a thorough risk assessment of the specific procedures being performed.[10][11][12]

Core PPE Requirements

| PPE Component | Specification | Rationale and Field Insights |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1] | Standard safety glasses are insufficient. The high reactivity and potential for splashing necessitates the complete seal of goggles and the broad protection of a face shield. |

| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[11][13] A double layer of nitrile gloves may be acceptable for short-duration tasks with small quantities, but this should be risk-assessed. | The perfluorinated nature of NfBSCl requires gloves with high resistance to permeation by halogenated compounds. Always check the glove manufacturer's compatibility charts. Nitrile gloves offer splash protection but may degrade with prolonged contact. |

| Body Protection | A chemical-resistant laboratory coat, worn over long-sleeved clothing and long pants. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended. | Protects the skin from accidental splashes. All clothing worn in the laboratory should be made of non-synthetic materials that will not melt upon contact with chemicals. |

| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. |

| Respiratory Protection | All handling of NfBSCl must be conducted within a certified chemical fume hood.[14] For emergency situations or where a fume hood is not available, a full-face respirator with a combination cartridge for acid gases and organic vapors (e.g., ABEK type) is required. | The vapor of NfBSCl and its hydrolysis products (HCl) are highly corrosive to the respiratory system. A properly functioning fume hood is the primary means of exposure control. |

Laboratory Handling Protocols: A Step-by-Step Approach to Safety

Adherence to meticulous handling procedures is critical to prevent accidental exposure and release.

Preparation and Weighing

-

Fume Hood Preparation: Before starting, ensure the chemical fume hood is functioning correctly. The sash should be positioned as low as possible while still allowing for comfortable manipulation.

-

Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, secondary containers) inside the fume hood before introducing the NfBSCl.

-

Container Handling: The reagent bottle should be opened and closed within the fume hood. Due to its moisture sensitivity, it is often stored under an inert atmosphere (e.g., nitrogen).[15][16]

-

Weighing: Tare a sealed secondary container (e.g., a vial with a screw cap) on the balance. Transfer the approximate required amount of NfBSCl to the secondary container inside the fume hood. Seal the secondary container before removing it from the fume hood to the balance for an accurate measurement. This "weighing by difference" method minimizes the time the primary container is open.

Dispensing and Reaction Setup

-

Inert Atmosphere: For moisture-sensitive reactions, dispense NfBSCl under an inert atmosphere (e.g., using a Schlenk line or a glove box).

-

Solvent and Reagent Compatibility: Ensure all solvents and reagents are anhydrous and compatible with NfBSCl. It is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.

-

Controlled Addition: The addition of NfBSCl to a reaction mixture should be performed slowly and in a controlled manner, especially when adding to nucleophilic solutions. The reaction is often exothermic, and dropwise addition to a cooled solution (e.g., in an ice bath) is a standard precaution to manage the reaction temperature.[5][14]

Emergency Procedures: A Validated Response Plan

A clear and well-rehearsed emergency response plan is essential.

Exposure Response

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention. |

| Eye Contact | Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[10] Use of an emergency eyewash station is mandatory.[17][18][19][20][21] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Emergency Shower and Eyewash Station: Best Practices

Emergency eyewash and shower stations must be readily accessible (within a 10-second walk from the hazard) and tested weekly to ensure proper function.[17][18][19][20][21] The water temperature should be tepid (between 60-100°F or 16-38°C) to allow for the required 15-minute flush without causing hypothermia or scalding.[17][21]

Spill and Leak Containment

-

Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.

-

Control Vapors: Ensure the fume hood is operational to contain any vapors.

-

Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

-

Containment: For small spills, use an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[22][23][24] Do NOT use combustible materials like paper towels.

-

Neutralization (for residual cleanup): After absorbing the bulk of the spill, the area can be cautiously neutralized with a weak base such as sodium bicarbonate. Be aware that this will cause effervescence (release of CO2 gas) and should be done slowly and with care.[5][24]

-

Collection and Disposal: Collect all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

Storage and Waste Management: Ensuring Long-Term Safety

Storage

-

Location: Store NfBSCl in a cool, dry, well-ventilated area, away from incompatible materials.[25]

-

Container: Keep the container tightly sealed.[25] Storage under an inert atmosphere is recommended to prevent hydrolysis.[25]

-

Segregation: Store separately from strong bases, oxidizing agents, and water.

Waste Disposal

As a perfluorinated compound, the disposal of NfBSCl and its waste requires special consideration due to its environmental persistence.[26][27]

-

Quenching Excess Reagent: Unused or excess NfBSCl should be cautiously quenched before disposal. This can be achieved by slowly adding the sulfonyl chloride to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate or sodium carbonate.[5] The reaction should be performed in a fume hood, and the rate of addition controlled to manage the exothermic reaction and gas evolution.

-

Waste Collection: All waste containing NfBSCl or its byproducts, including contaminated PPE and absorbent materials, must be collected in designated hazardous waste containers.[27]

-

Labeling and Disposal: The waste container must be clearly labeled with its contents. Disposal should be carried out through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Incineration at high temperatures is a common disposal method for perfluorinated compounds.[28]

Visualizing Safety Workflows

Standard Handling Workflow for this compound

Caption: Standard operating procedure for handling NfBSCl.

Emergency Spill Response Decision Tree

Caption: Decision-making process for NfBSCl spills.

Conclusion

This compound is a powerful reagent that demands a high level of respect and meticulous handling. By understanding the chemical principles behind its reactivity and adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in scientific understanding, is paramount when working with such hazardous materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. media.tamus.edu [media.tamus.edu]

- 12. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]

- 13. safety.nmsu.edu [safety.nmsu.edu]

- 14. benchchem.com [benchchem.com]

- 15. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. This compound CAS#: 2991-84-6 [amp.chemicalbook.com]

- 17. ohsonline.com [ohsonline.com]

- 18. Safety Showers and Eyewashes Best Practices Before, During and After Worksite Emergencies — MSC Industrial Supply [mscdirect.com]

- 19. triumvirate.com [triumvirate.com]

- 20. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 21. hawsco.com [hawsco.com]

- 22. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 23. synquestlabs.com [synquestlabs.com]

- 24. jk-sci.com [jk-sci.com]

- 25. fishersci.com [fishersci.com]